2,4-Dichlorobenzamidoxime

Übersicht

Beschreibung

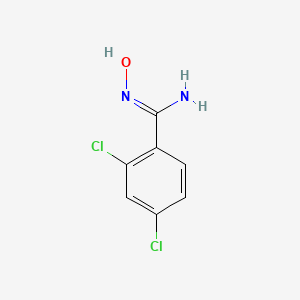

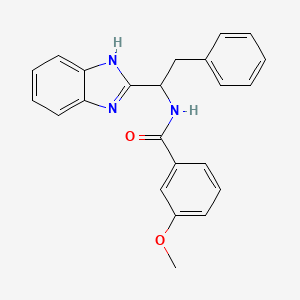

2,4-Dichlorobenzamidoxime is a chemical compound with the empirical formula C7H6Cl2N2O . It has a molecular weight of 205.04 .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzamidoxime-modified Graphene Oxide (GO-DClBAO) involves the dispersion of GO-Cl in NMP, followed by the addition of 2,4-dichlorobenzamidoxime (DClBAO) in the presence of trimethylamine. The reaction is maintained at 157 °C for 72 hours .Molecular Structure Analysis

The molecular structure of 2,4-Dichlorobenzamidoxime can be represented by the SMILES stringN\C(=N/O)c1ccc(Cl)cc1Cl . The InChI key for this compound is MANQHFUAAAGDIX-UHFFFAOYSA-N . Chemical Reactions Analysis

In a study, it was found that 2,4-dichlorobenzamidoxime containing graphene oxide (GO-DClBAO) showed the same performance as it was found in GO-AEDPPF case. The incorporation of 9 wt.% GO-DClBAO decreased gas transport through the PIM-1 based selective layer and it stood at the same level up to 33 wt.% loading .Physical And Chemical Properties Analysis

2,4-Dichlorobenzamidoxime is a solid compound with a molecular weight of 205.04 . It is soluble in water .Wissenschaftliche Forschungsanwendungen

1. Environmental Impact and Toxicology

2,4-Dichlorophenoxyacetic acid (2,4-D) is predominantly used as a herbicide in agriculture and urban activities. Research has significantly advanced in understanding its toxicology and mutagenicity. Studies emphasize the importance of focusing on molecular biology, human exposure assessment, and pesticide degradation in future research (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Cellular and Molecular Effects

Research on Syrian hamster embryo cells showed that 2,4-D induces cell transformation and increases the expression of the transcription factor c-Myc. This highlights its genotoxic effects and contributes to understanding its mechanism of toxicity in mammalian cells (Maire, Rast, Landkocz, & Vasseur, 2007).

3. Neurotoxicity

Studies on cerebellar granule cells indicate that 2,4-D exposure disrupts the cytoskeleton, disorganizes the Golgi apparatus, and inhibits neurite extension. This suggests that 2,4-D neurotoxicity involves microtubule assembly inhibition (Rosso et al., 2000).

4. Genotoxic Properties

An assessment using maize seedlings revealed that 2,4-D causes genotoxic effects, demonstrated by changes in the RAPD profiles of root tips. This contributes to understanding its impact on plant genomics (Aksakal et al., 2013).

5. Association with Non-Hodgkin Lymphoma

Epidemiological studies indicate an association between 2,4-D exposure and non-Hodgkin lymphoma, particularly in high-exposure groups. This finding is significant for public health and regulatory policies (Smith et al., 2017).

6. Induction of Sister Chromatid Exchanges

Experiments on mice demonstrated that 2,4-D increases the frequency of sister chromatid exchanges in bone marrow and spermatogonial cells, highlighting its genotoxic potential at high doses (Madrigal-Bujaidar, Hernández-Ceruelos, & Chamorro, 2001).

7. Liver Function and Oxidative Stress

Research on female rats showed that 2,4-D exposure causes oxidative stress and hepatotoxicity, impacting liver function and inducing histopathological changes (Troudi et al., 2012).

8. Herbicidal Mode of Action

2,4-D acts as an herbicide by mimicking natural auxin at the molecular level, causing abnormal growth and plant death. Understanding its mode of action is essential for its effective and safe use in agriculture (Song, 2014).

9. Antioxidant Potential Against Toxicity

Magnesium supplementation has been shown to ameliorate the toxic effects of 2,4-D in rats, suggesting its potential as an antioxidant agent in mitigating liver and kidney damage caused by 2,4-D (Shafeeq & Mahboob, 2020).

10. Water Contamination and Removal Techniques

The herbicide's potential for water contamination is a significant environmental concern. Studies have focused on developing efficient methods for its removal from contaminated water sources, which is crucial for environmental safety (EvyAliceAbigail et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANQHFUAAAGDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327646 | |

| Record name | 2,4-dichloro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

22179-80-2 | |

| Record name | 2,4-dichloro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22179-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(oxolan-3-yl)methyl]-2-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2936233.png)

![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)

![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2936235.png)

![7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2936240.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2936241.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2936244.png)

![2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2936252.png)

![(1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2936256.png)